N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine
Description
N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine (abbreviated as ATB-BMPA in research contexts) is a multifunctional biochemical probe designed for studying glucose transporter (GLUT) isoforms, particularly GLUT4 . Its structure includes three critical functional domains:
Biotinyl-caproyl group: Enables streptavidin-based detection and isolation of labeled proteins.
Trifluoromethyl-diazirine moiety: A photoactivatable group facilitating covalent crosslinking to target proteins upon UV irradiation.
Bis-mannopyranosyl groups: Carbohydrate moieties that enhance specificity toward mannose-sensitive transporters like GLUT4.
ATB-BMPA has been instrumental in elucidating the structural basis of GLUT4 inhibition by HIV protease inhibitors (PIs) and identifying key residues (e.g., Thr-30 and His-160) responsible for isoform selectivity .
Properties
Molecular Formula |
C46H70F3N7O19S |
|---|---|
Molecular Weight |
1114.1 g/mol |
IUPAC Name |
N-[1,3-bis[[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)24-9-10-26(41(65)52-25(21-72-39-29(19-57)74-42(66)37(63)35(39)61)22-73-40-30(20-58)75-43(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-44(68)54-34/h9-10,18,25,27,29-31,34-40,42-43,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68) |
InChI Key |
LAPBPDOPZPGXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC5C(OC(C(C5O)O)O)CO)COC6C(OC(C(C6O)O)O)CO)NC(=O)N2 |
Origin of Product |
United States |
Scientific Research Applications
N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine is a cross-linking, biotin-labeled compound . It is used as an exofacial probe for the human erythrocyte glucose transport system . The compound is impermeable, and photolabeling can be confined to the discrete plasma membrane pool of glucose transporters .
Chemical Data
The chemical data for this compound is as follows :
- Analyte Name: N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]-
- CAS Number: 207971-25-3
- Molecular Formula: C46 H70 F3 N7 O19 S
- Molecular Weight: 1114.14
- Accurate Mass: 1113.4399
- SMILES: OC[C@H]1OC(O)C@@HC@@H[C@@H]1OCC(CO[C@H]2C@HC@HC(O)O[C@@H]2CO)NC(=O)c3ccc(cc3OCCOCCOCCNC(=O)CCCCCNC(=O)CCCC[C@@H]4SC[C@@H]5NC(=O)N[C@H]45)C6=NN6C(F)(F)F
- InChI: InChI=1S/C46H70F3N7O19S/c47-46(48,49)56-41(55-56)24-9-10-26(42(65)52-25(21-72-39-29(19-57)74-43(66)37(63)35(39)61)22-73-40-30(20-58)75-44(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-45(68)54-34/h9-10,18,25,27,29-31,34-40,43-44,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68)/t25?,27-,29+,30+,31-,34-,35+,36+,37-,38-,39+,40+,43?,44?,56?/m0/s1
- IUPAC: 2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-4-[1-(trifluoromethyl)diazirin-3-yl]benzamide
Product Data
- Storage Temperature: -20°C
- Shipping Temperature: Room Temperature
- Country of Origin: CANADA
- Product Format: Neat
- Purity: >95% (HPLC)
Applications
Comparison with Similar Compounds
Structural and Functional Analogues
Biotinylated Photoaffinity Probes
ATB-BMPA belongs to a class of biotinylated photoaffinity probes used for labeling membrane transporters. Key structural analogs include:
Key Differences :
- Targeting Specificity: ATB-BMPA’s bis-mannopyranosyl groups confer specificity toward GLUT4, unlike non-specific probes like Biotin-XX-SE.
- Crosslinking Efficiency: The trifluoromethyl-diazirine group in ATB-BMPA offers higher photoactivation efficiency compared to benzophenone-based probes like Sulfo-SBED .
GLUT4 Inhibitors
ATB-BMPA is functionally compared to HIV protease inhibitors (e.g., indinavir) that reversibly inhibit GLUT4:
| Compound | Structure | Selectivity (GLUT4 vs. GLUT1) | Mechanism of Action |
|---|---|---|---|
| ATB-BMPA | Biotin-diazirine-mannose conjugate | High (GLUT4-specific) | Irreversible covalent binding |
| Indinavir | Peptidomimetic PI | Moderate | Competitive inhibition |
| Ritonavir | Hydroxyethyl-sulfonamide derivative | Low | Non-competitive inhibition |
Key Findings :
- ATB-BMPA’s covalent binding allows permanent labeling, enabling precise localization studies, whereas PIs like indinavir require continuous presence for inhibition .
- Substitution of Thr-30 and His-160 in GLUT1 with GLUT4 residues transforms GLUT1 into a GLUT4-like transporter susceptible to ATB-BMPA labeling, highlighting structural determinants of specificity .
Methodological Advances in Compound Comparison
The ChemGPS-NP model () provides a framework for comparing compounds beyond structural similarity by analyzing physicochemical properties. For ATB-BMPA, this model would emphasize:
- Hydrophobicity : Enhanced by the trifluoromethyl group and caproyl spacer.
- Molecular Volume: Large due to bis-mannopyranosyl groups, limiting diffusion across non-target membranes.
- Hydrogen Bonding : High capacity from carbohydrate moieties, critical for GLUT4 recognition.
In contrast, traditional similarity-based approaches (e.g., Tanimoto coefficient) might overlook functional analogs like indinavir due to divergent scaffolds.
Key Studies Involving ATB-BMPA
Q & A
Q. What is the rationale behind the structural design of this compound for studying glucose transporters?
The compound integrates three functional modules:
- Biotinyl-caproylamino group : Enables streptavidin-based affinity purification or detection .
- Mannopyranosyl-4-yloxy groups : Facilitates exofacial binding to glucose transporters (e.g., GLUT1) via carbohydrate recognition domains .
- Trifluoromethyl-diazirinyl benzoyl moiety : Acts as a photoactivatable crosslinker for covalent attachment to proximal membrane proteins upon UV irradiation (e.g., 365 nm) . This design ensures membrane impermeability, restricting labeling to extracellular domains of transporters .
Q. What experimental protocols are recommended for validating the specificity of this probe in erythrocyte membrane studies?
- Pre-blocking controls : Incubate cells with excess free biotin (1–5 mM) to saturate biotin-binding sites before probe addition .
- Photoactivation optimization : Use pulsed UV irradiation (10–30 sec) to minimize nonspecific crosslinking .
- Competitive inhibition : Co-treat with mannose analogs (e.g., 100 mM D-mannose) to confirm carbohydrate-mediated binding .
- Western blot validation : Post-labeling, use anti-GLUT1 antibodies to confirm co-localization with biotin-streptavidin signals .
Advanced Research Questions
Q. How can researchers address contradictions in data arising from probe-induced membrane protein aggregation?
- Problem : Diazirine photoactivation may cause nonspecific crosslinking of adjacent proteins, leading to artifactual aggregates.
- Solutions :
- Quenching agents : Add 10 mM glutathione or β-mercaptoethanol post-irradiation to reduce disulfide-mediated aggregation .
- Fractionation : Use sucrose density gradients to isolate membrane microdomains before probe application, minimizing co-purification of unrelated proteins .
- Crosslinker length optimization : Replace the caproyl linker with shorter/longer alkyl chains to adjust spatial proximity requirements .
Q. What methodological considerations are critical for optimizing the compound’s use in live-cell imaging of glucose transporters?
- Membrane impermeability validation : Perform intracellular biotinylation assays (e.g., using membrane-impermeable biotinylation reagents like Sulfo-NHS-SS-Biotin) to confirm the probe’s extracellular specificity .
- Time-resolved imaging : Synchronize photoactivation with glucose uptake assays (e.g., using 2-NBDG, a fluorescent glucose analog) to correlate transporter labeling with functional activity .
- Signal-to-noise enhancement : Use fluorophore-conjugated streptavidin with high quantum yield (e.g., Alexa Fluor 647) and spectral unmixing to separate probe signals from autofluorescence .
Q. How can the compound’s synthetic pathway be modified to improve yield while retaining functionality?
- Challenges : The multi-step synthesis involves protecting group strategies for mannose residues and diazirine stability under reaction conditions .
- Optimizations :
- Mannose protection : Use acetyl groups (removable via Zemplén deacetylation) instead of benzyl groups to simplify deprotection .
- Diazirine stability : Conduct coupling reactions at ≤0°C to prevent UV-induced degradation during synthesis .
- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to resolve polar intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
